Clethodim Sulfoxide
Overview
Description
Clethodim sulfoxide is a degradation product of clethodim, a herbicide commonly used in agriculture. It is formed when clethodim is exposed to oxidizing agents such as chlorinating agents used in water disinfection. The study of its degradation and by-product formation is crucial for understanding its environmental impact and for developing methods to detect and quantify its presence in various matrices, such as soil and tobacco .
Synthesis Analysis
The synthesis of chiral sulfoxides, including clethodim sulfoxide, has been a subject of interest due to their high demand in the chemical industry. Recent advances in asymmetric synthesis have been made using catalytic, enzymatic, or hybrid biocatalytic methods. These methods have been applied to produce optically active sulfoxides with high enantiomeric excess, which is important for the development of new synthetic reagents and drugs .
Molecular Structure Analysis
The molecular structure of sulfoxides is characterized by a sulfur atom bonded to two oxygen atoms in a trigonal pyramidal geometry. This structure is responsible for the chiral nature of sulfoxides when the sulfur atom is bonded to two different substituents, leading to the possibility of enantiomers. The configurational stability of sulfoxides and the availability of methods to access both configurations contribute to their versatility in asymmetric synthesis .
Chemical Reactions Analysis
Clethodim sulfoxide is formed through the oxidation of clethodim, which can further oxidize to form clethodim sulfone. The main degradation process involves the transformation of the parent compound to the sulfoxide and then to the sulfone. This oxidation process is influenced by the presence of chlorinating agents such as hypochlorite and chloramines, which are commonly used for water disinfection .
Physical and Chemical Properties Analysis
The physical and chemical properties of clethodim sulfoxide, such as solubility, stability, and reactivity, are essential for developing analytical methods for its detection and quantification. A validated method using liquid chromatography with tandem mass spectrometry (LC-MS/MS) has been developed for the simultaneous determination of clethodim, clethodim sulfoxide, and clethodim sulfone in soil and tobacco. The method demonstrates satisfactory linearity, sensitivity, and accuracy for all three analytes, indicating its suitability for trace analysis in environmental samples .
Scientific Research Applications
Detection and Quantification in Agricultural Products
- Clethodim sulfoxide, along with clethodim and clethodim sulfone, has been analyzed in agricultural products using liquid chromatography and mass spectrometry methods. These studies have developed sensitive techniques for determining these compounds in various crops, demonstrating the importance of monitoring pesticide residues in food safety (Ishimitsu et al., 2001).
Dissipation and Residue Studies in Agricultural Ecosystems
- Research has focused on understanding the dissipation and residue levels of clethodim and its metabolites in soil and plants. These studies are crucial for evaluating the environmental impact and safety of herbicide use in agriculture (You, Liang, & Liu, 2014).
Transformation and Degradation Processes
- The photodegradation of clethodim in aqueous media, leading to the formation of various byproducts including clethodim sulfoxide, has been investigated. Understanding these transformation processes is essential for assessing the environmental fate of this herbicide (Sevilla-Morán et al., 2010).
Herbicide Resistance Studies
- Clethodim has been used to study the resistance mechanisms in certain weed species. These studies are crucial for developing effective weed management strategies and understanding the evolution of herbicide resistance (Yu et al., 2007).
Impact on Non-Target Organisms
- The potential toxic effects of clethodim on non-target organisms, such as aquatic species, have been explored. These studies help in assessing the ecological risks associated with herbicide usage (Wang et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfinylpropyl)-3-hydroxycyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO4S/c1-4-14(19-23-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)24(22)5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3/b7-6+,19-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABMGBLIZYILDD-KUZBFYBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)S(=O)CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\OC/C=C/Cl)/C1=C(CC(CC1=O)CC(C)S(=O)CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572949, DTXSID101028751 | |
Record name | 2-[1-({[(2E)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(Z)-N-[(E)-3-Chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfinylpropyl)-3-hydroxycyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101028751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clethodim Sulfoxide | |
CAS RN |
111031-14-2 | |
Record name | 2-[1-({[(2E)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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